N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide: is a complex organic compound featuring a thiazole ring, a pyrazine moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with pyrazine-2-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with azetidine-3-carboxylic acid to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form pyrazinylamine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Pyrazinylamine derivatives.
Substitution: Substituted azetidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazine moieties make it a versatile intermediate for creating pharmaceuticals, agrochemicals, and materials.
Biology: The biological activity of this compound can be explored for potential therapeutic applications. Its thiazole ring is known for antimicrobial properties, while the pyrazine ring can interact with various biological targets.
Medicine: This compound may have potential as a lead compound in drug discovery. Its structural features suggest it could be useful in the development of new drugs targeting diseases such as bacterial infections, inflammation, and cancer.
Industry: In the materials science field, this compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, the thiazole ring may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The pyrazine ring could bind to receptors or enzymes in biological systems, modulating their function.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial and anticancer properties.
Pyrazine derivatives: These compounds contain the pyrazine ring and are used in various pharmaceutical and agrochemical applications.
Azetidine derivatives: These compounds feature the azetidine ring and are explored for their biological activities.
Uniqueness: N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its combination of thiazole, pyrazine, and azetidine rings, which provides a multifaceted approach to its biological and chemical properties.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-4-16-13(21-8)17-11(19)9-6-18(7-9)12(20)10-5-14-2-3-15-10/h2-5,9H,6-7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUITOSKMPIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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